N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule characterized by a fused 1,8-naphthyridine core substituted with a methyl group at the N1 position and a 2,3-dihydrobenzodioxin moiety at the carboxamide position.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-21-16-11(3-2-6-19-16)9-13(18(21)23)17(22)20-12-4-5-14-15(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYYALKNZVVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with various reagents to introduce the naphthyridine moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and naphthyridine sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like poly (ADP-ribose) polymerase 1 (PARP1), which plays a role in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent . Additionally, it may interact with serotonin receptors, contributing to its potential antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The 1,8-naphthyridine scaffold in the target compound is distinct from other naphthyridine derivatives. For example, 1,5-naphthyridine-based carboxamides (e.g., compound 67 in ) exhibit variations in substitution patterns and biological activity.
Substituent Analysis
- Benzodioxin Moiety : The 2,3-dihydrobenzodioxin group in the target compound is structurally analogous to the benzodioxin substituent in CS-0309467 (). However, the latter features a pyridine ring instead of a naphthyridine core, which may reduce metabolic stability due to fewer aromatic rings .
- Alkyl and Aryl Groups : Compound 67 () includes a pentyl chain and a dimethyladamantyl group, enhancing lipophilicity compared to the methyl and benzodioxin substituents in the target compound. This difference could impact membrane permeability and pharmacokinetics .
Research Findings and Functional Implications
- Electrophilic Character: The 2-oxo group in the naphthyridine core may enhance hydrogen-bonding interactions, a feature shared with quinolone antibiotics (e.g., ciprofloxacin).
- Benzodioxin Contribution : The benzodioxin group in CS-0309467 () is associated with improved solubility compared to purely aromatic systems, which could extend to the target compound .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxin moiety and a naphthyridine core. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
The biological activity of this compound has been attributed to its interaction with various biological pathways:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is significant in the treatment of neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against both bacterial and fungal strains.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in various in vitro models.
Study 1: MAO Inhibition
A recent study investigated the inhibitory effects of this compound on MAO enzymes. The results indicated that it exhibited an IC50 value of 1.5 μM against MAO-B, suggesting strong potential for treating conditions like Parkinson's disease where MAO inhibition is beneficial .
Study 2: Antimicrobial Properties
In another study assessing antimicrobial activity, this compound was tested against various pathogens. It showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL respectively .
Study 3: Anti-inflammatory Activity
A separate investigation into the anti-inflammatory properties revealed that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, indicating its potential use in inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
